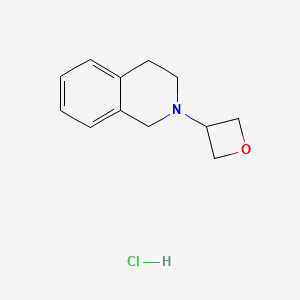

2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

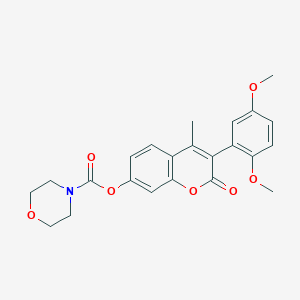

Vue d'ensemble

Description

“2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a complex organic compound. It likely contains an oxetane ring, which is a four-membered heterocyclic ring with three carbon atoms and one oxygen atom . The compound also seems to contain a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxetane and tetrahydroisoquinoline moieties. The exact structure would depend on the specific arrangement and substitution of these moieties .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxetane and tetrahydroisoquinoline moieties. Oxetanes are known to participate in ring-opening reactions . Tetrahydroisoquinolines can undergo various transformations, including oxidation and reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “[3-(aminomethyl)oxetan-3-yl]methanol hydrochloride” has a molecular weight of 153.61 and is a solid at room temperature .Applications De Recherche Scientifique

Organic Synthesis : A study by Muramatsu et al. (2013) describes a method for the sp3 C-H bond arylation of tetrahydroisoquinolines, demonstrating an efficient synthesis pathway for this class of compounds (Muramatsu, Nakano, & Li, 2013).

Antibacterial Properties : Research by Chu et al. (1991) on temafloxacin hydrochloride, a related compound, highlights its potent antibacterial properties, emphasizing the relevance of tetrahydroisoquinolines in developing new antimicrobial agents (Chu et al., 1991).

Catalytic Applications : Chen et al. (2013) discuss a catalytic enantioselective synthesis of tetrahydroisoquinolines, indicating potential applications in asymmetric catalysis and synthesis of complex molecules (Chen, Wang, & Sun, 2013).

Optical Materials : Gai et al. (2012) investigated the photoluminescence properties of novel lanthanide coordination polymers with hydroxyquinoline-carboxylate ligands, suggesting potential applications in the development of new optical materials (Gai et al., 2012).

Enzyme Inhibition : A study by Grunewald et al. (1999) on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines revealed their potential as selective inhibitors of phenylethanolamine N-methyltransferase, indicating applications in enzyme inhibition and pharmacology (Grunewald, Dahanukar, Teoh, & Criscione, 1999).

Neuroscience : Kotake et al. (1996) investigated 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, showing its potential to induce parkinsonism in primates, thus contributing to understanding neurodegenerative diseases (Kotake, Yoshida, Ogawa, Tasaki, Hirobe, & Ohta, 1996).

Mécanisme D'action

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .

Mode of Action

Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Biochemical Pathways

Oxetane-containing drugs have been known to disrupt protein microtubule functions in the cell which pull apart the chromosomes before cell division (mitosis) .

Pharmacokinetics

Oxetane is more metabolically stable and lipophilicity neutral . Since oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, “[3-(aminomethyl)oxetan-3-yl]methanol hydrochloride” is associated with hazard statements H302, H314, H319, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye irritation .

Propriétés

IUPAC Name |

2-(oxetan-3-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-2-4-11-7-13(12-8-14-9-12)6-5-10(11)3-1;/h1-4,12H,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKLVKMTBNHOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3COC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)

![2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one](/img/structure/B2879321.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2879325.png)

![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)

![N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2879330.png)

![2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2879332.png)